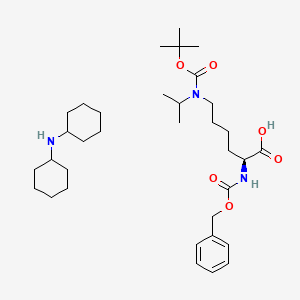
z-Lys(boc)(isopropyl)-oh.dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound z-Lys(boc)(isopropyl)-oh.dcha, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a protected lysine derivative. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The compound features a benzyloxycarbonyl (Z) group protecting the alpha-amino group and a tert-butoxycarbonyl (Boc) group protecting the epsilon-amino group of lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of z-Lys(boc)(isopropyl)-oh.dcha involves multiple steps:
Protection of the epsilon-amino group: The epsilon-amino group of lysine is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.
Protection of the alpha-amino group: The alpha-amino group is then protected using benzyloxycarbonyl (Z) chloride, again in the presence of a base.
Formation of the dicyclohexylamine salt: The protected lysine derivative is reacted with dicyclohexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection reactions: Using industrial reactors, the protection steps are carried out with careful control of temperature and reaction times to ensure high yields.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
z-Lys(boc)(isopropyl)-oh.dcha undergoes several types of reactions:
Deprotection reactions: The Boc and Z protecting groups can be removed under specific conditions. Boc deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid), while Z deprotection is done using catalytic hydrogenation.
Substitution reactions: The compound can participate in substitution reactions where the protected lysine is incorporated into peptides.
Common Reagents and Conditions
Boc deprotection: Trifluoroacetic acid in dichloromethane.
Z deprotection: Hydrogen gas with a palladium catalyst.
Peptide coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are commonly used for coupling reactions.
Major Products Formed
Deprotected lysine: Removal of Boc and Z groups yields free lysine.
Peptides: Incorporation into peptide chains during synthesis.
Scientific Research Applications
z-Lys(boc)(isopropyl)-oh.dcha is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein structure and function by synthesizing specific peptides.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily used as a reagent in peptide synthesis. the peptides synthesized using z-Lys(boc)(isopropyl)-oh.dcha can have various biological activities depending on their sequence and structure. The protecting groups (Boc and Z) ensure that the lysine side chains do not react prematurely during synthesis, allowing for the precise construction of peptide chains.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(boc)-oh: Another protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Z group.
Boc-Lys(Z)-oh: Similar to z-Lys(boc)(isopropyl)-oh.dcha but without the dicyclohexylamine salt.
Uniqueness
This compound is unique due to its dual protection of both the alpha and epsilon amino groups, which provides greater stability during peptide synthesis. The presence of the dicyclohexylamine salt also enhances its solubility and ease of handling in industrial applications.
Properties
Molecular Formula |
C34H57N3O6 |
|---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)30-22(3,4)5)14-10-9-13-18(19(25)26)23-20(27)29-15-17-11-7-6-8-12-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2/t18-;/m0./s1 |
InChI Key |
JEUWFILSEJLREP-FERBBOLQSA-N |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)
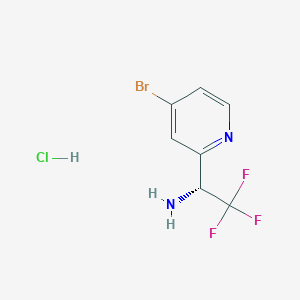
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B12274337.png)

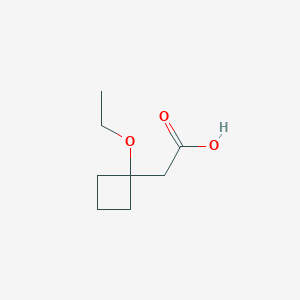

![1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)

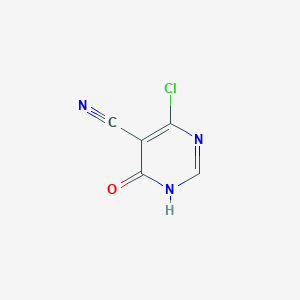
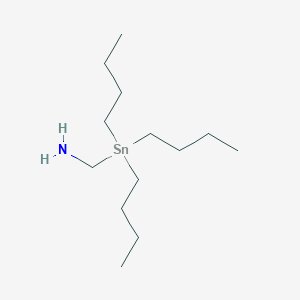
![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)
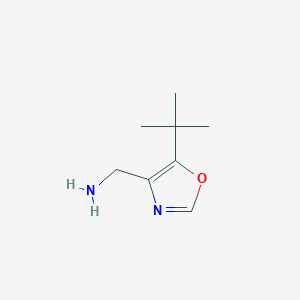
![6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B12274396.png)
